molecular formula C11H15ClN2O4 B6218563 methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride CAS No. 2751603-28-6

methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride

Cat. No.: B6218563
CAS No.: 2751603-28-6
M. Wt: 274.7
InChI Key:
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Description

Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a butanoate ester, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.

    Formation of Intermediate: The initial step involves the condensation of 4-nitrobenzaldehyde with ®-3-amino-4-hydroxybutanoic acid under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The amine is esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product, methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate.

    Hydrochloride Formation: The ester is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-nitrophenyl)butanoate
  • Methyl 3-amino-4-(4-chlorophenyl)butanoate
  • Methyl 3-amino-4-(4-bromophenyl)butanoate

Uniqueness

Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and nitrophenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl acetoacetate", "4-nitrobenzaldehyde", "L-alanine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of methyl acetoacetate and 4-nitrobenzaldehyde in ethanol with sodium hydroxide as a catalyst to form methyl (4-nitrophenyl)-3-oxobutanoate.", "Step 2: Reduction of methyl (4-nitrophenyl)-3-oxobutanoate with sodium borohydride in ethanol to form methyl (4-nitrophenyl)-3-hydroxybutanoate.", "Step 3: Protection of the hydroxyl group in methyl (4-nitrophenyl)-3-hydroxybutanoate with ethyl chloroformate in the presence of triethylamine to form methyl (4-nitrophenyl)-3-(ethoxycarbonyl)butanoate.", "Step 4: Deprotection of the ethoxycarbonyl group in methyl (4-nitrophenyl)-3-(ethoxycarbonyl)butanoate with hydrochloric acid to form methyl (4-nitrophenyl)-3-hydroxybutanoate.", "Step 5: Coupling of methyl (4-nitrophenyl)-3-hydroxybutanoate with L-alanine in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine in diethyl ether to form methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate.", "Step 6: Quaternization of methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate with hydrochloric acid in ethanol to form methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride." ] }

CAS No.

2751603-28-6

Molecular Formula

C11H15ClN2O4

Molecular Weight

274.7

Purity

95

Origin of Product

United States

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